molecular formula C23H24N2O2S B7440946 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine

Cat. No. B7440946
M. Wt: 392.5 g/mol
InChI Key: NMMLRQRYBVYMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine, also known as BDAS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BDAS belongs to the piperazine family of compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been shown to have a range of therapeutic properties, which makes it a versatile compound for research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

For research on 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine include the development of this compound-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.

Synthesis Methods

The synthesis of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 1,2-dihydroacenaphthylene-5-sulfonyl chloride, which is then reacted with piperazine in the presence of a base to form the intermediate product. The final step involves the reaction of the intermediate product with benzyl chloride to produce this compound. The purity of this compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-28(27,22-12-11-20-10-9-19-7-4-8-21(22)23(19)20)25-15-13-24(14-16-25)17-18-5-2-1-3-6-18/h1-8,11-12H,9-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMLRQRYBVYMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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